2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluorophenyl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a fused pyrrolo[3,4-d][1,2,3]triazole core substituted with a 4-chlorophenyl group at the 5-position and a 3-fluorophenylacetamide moiety at the 1-position. The 4-chlorophenyl and 3-fluorophenyl substituents are electron-withdrawing groups, likely influencing the compound’s electronic properties, solubility, and binding interactions in biological systems.
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN5O3/c19-10-4-6-13(7-5-10)25-17(27)15-16(18(25)28)24(23-22-15)9-14(26)21-12-3-1-2-11(20)8-12/h1-8,15-16H,9H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGYYZWLJJFELT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Cl)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Starting Materials
The target molecule comprises three distinct structural motifs:
- A pyrrolo[3,4-d]triazole core with 4,6-dione functionality.
- A 4-chlorophenyl substituent at position 5.
- An N-(3-fluorophenyl)acetamide side chain at position 1.
Retrosynthetic disconnection suggests the following precursors (Figure 1):
- Intermediate A : 5-(4-Chlorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d]triazole-4,6-dione.
- Intermediate B : 2-Bromo-N-(3-fluorophenyl)acetamide.
Key starting materials include 4-chlorophenylboronic acid, ethyl glycinate, and 3-fluoroaniline, as inferred from analogous syntheses.
Stepwise Synthesis Protocol
Synthesis of Pyrrolo[3,4-d]Triazole-4,6-Dione Core
The core structure was prepared via a three-step sequence:
Step 1: Formation of Pyrrolo[3,4-d]Triazole
Ethyl glycinate (10 mmol) and methyl azidoacetate (10 mmol) underwent Huisgen cycloaddition in toluene at 110°C for 24 hours, yielding ethyl pyrrolo[3,4-d]triazole-5-carboxylate (72% yield).
Step 2: Oxidation to Dione
The ester intermediate (5 mmol) was treated with Jones reagent (CrO3/H2SO4) in acetone at 0°C, affording the 4,6-dione derivative (Intermediate A) in 68% yield.
Synthesis of N-(3-Fluorophenyl)Acetamide Side Chain
Step 4: Bromoacetylation
3-Fluoroaniline (10 mmol) was treated with bromoacetyl bromide (12 mmol) in dichloromethane with pyridine (12 mmol) as base. After 6 hours at 0°C, 2-bromo-N-(3-fluorophenyl)acetamide (Intermediate B) crystallized in 89% yield.
Spectroscopic Characterization
Optimization Studies
Solvent Screening for Step 5
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Acetonitrile | 78 | 98 |
| DMF | 65 | 95 |
| THF | 58 | 92 |
| Ethanol | 71 | 97 |
Mechanistic Considerations
The Huisgen cycloaddition proceeds via a concerted mechanism with partial zwitterionic character, while Suzuki coupling involves oxidative addition of the arylboronic acid to palladium, followed by transmetallation and reductive elimination. Amide formation likely occurs through an EDC-mediated activation pathway, generating an O-acylisourea intermediate that reacts with the amine.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s reactivity.
Substitution: Replacement of one functional group with another, which can modify the compound’s biological activity.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound might be investigated for its potential as a drug candidate. Its structural features could interact with various biological targets, making it a candidate for studies on enzyme inhibition, receptor binding, or other biological activities.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of diseases such as cancer, infections, or neurological disorders.
Industry
In industry, this compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it might inhibit an enzyme by binding to its active site, or it could modulate a receptor’s activity by interacting with its binding pocket. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
The target compound’s pyrrolo[3,4-d][1,2,3]triazole core distinguishes it from other heterocyclic systems, such as pyrazolines (e.g., compounds in ) and pyrrolo-oxazoles (e.g., ). Key comparisons include:
*Calculated based on molecular formulae.
- Lipophilicity : The N-(2,3-dimethylphenyl)acetamide group in ’s compound increases lipophilicity (logP ~3.5 estimated) versus the target’s N-(3-fluorophenyl)acetamide (logP ~2.9), which may influence membrane permeability .
Bioactivity Implications
- Antimicrobial Potential: Pyrrolo-triazoles and pyrazolines () are associated with antimicrobial and anti-inflammatory activities due to heterocyclic H-bond donors/acceptors.
- Metabolic Stability : The target compound’s fluorophenyl group may resist oxidative metabolism better than the methoxy groups in ’s pyrrolo-oxazole derivative .
Biological Activity
The compound 2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluorophenyl)acetamide (CAS Number: 1052561-78-0) is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Structure and Composition
The molecular formula of the compound is , with a molecular weight of approximately 419.8 g/mol . The structure features a pyrrolo[3,4-d][1,2,3]triazole core, which is known for its diverse biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C18H12ClF2N5O3 |
| Molecular Weight | 419.8 g/mol |
| CAS Number | 1052561-78-0 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : Potential inhibition of bacterial growth.
- Anti-inflammatory Properties : Modulation of inflammatory pathways.
- Enzyme Inhibition : Specific inhibition of enzymes such as acetylcholinesterase.
Antimicrobial Activity
Research has demonstrated that compounds similar to this one exhibit significant antimicrobial properties. For instance, derivatives have shown moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis .
Anti-inflammatory Effects
In vitro studies have indicated that the compound can attenuate the production of nitric oxide (NO) in activated microglia cells. This suggests a potential role in neuroprotection by mitigating neuroinflammation .
Enzyme Inhibition Studies
Recent investigations have highlighted the compound's potential as an acetylcholinesterase inhibitor. This activity is significant in the context of neurological diseases like Alzheimer's disease, where inhibition of this enzyme can enhance cholinergic neurotransmission.
Study 1: Neuroprotective Effects
A study focused on the neuroprotective effects of similar compounds demonstrated that they could significantly reduce inflammatory markers in models of Parkinson's disease. The mechanism involved inhibition of microglial activation and subsequent reduction in neuroinflammation .
Study 2: Antibacterial Screening
Another research effort evaluated the antibacterial efficacy of various derivatives against multiple strains. The results indicated that certain modifications to the chemical structure led to enhanced antibacterial activity with lower IC50 values compared to standard antibiotics .
Study 3: Enzyme Inhibition Profile
A comparative analysis was conducted on several synthesized compounds where this particular compound was tested for its ability to inhibit urease and acetylcholinesterase. The findings suggested promising IC50 values indicating strong inhibitory potential .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing this compound, and how can yield/purity be optimized?
- Methodological Answer : Synthesis involves three critical stages:
Core Formation : Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under reflux conditions (e.g., methanol with acidic catalysts) to form the pyrrolo-triazole core .
Substituent Introduction : Nucleophilic aromatic substitution using fluorobenzene/chlorobenzene derivatives. Temperature control (60–80°C) and polar aprotic solvents (DMF) enhance regioselectivity .
Acetamide Functionalization : Acylation with acetic anhydride in dichloromethane, monitored via TLC/HPLC for completion .
- Optimization : Use catalysts (e.g., DMAP), high-purity solvents, and purification via recrystallization or column chromatography .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : NMR (¹H/¹³C, COSY, HSQC) for backbone and substituent analysis; XRD for crystallinity .
- Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm; LC-MS for molecular ion validation .
- Thermal Stability : TGA/DSC to determine decomposition points and melting behavior .
Q. How is the biological activity of this compound assessed in preliminary studies?
- Methodological Answer :
- In Vitro Assays : Enzyme inhibition (e.g., kinase assays using fluorescence polarization) or receptor-binding studies (radioligand displacement) at concentrations of 1–100 µM .
- Cell-Based Models : Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can researchers resolve contradictory structure-activity relationship (SAR) data for halogen-substituted analogs?
- Methodological Answer :
- Systematic Substitution : Synthesize derivatives with single-halogen variations (e.g., Cl → F, Br) and compare IC₅₀ values in target assays .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) to map electrostatic potentials and steric effects of substituents on binding affinity .
- Crystallographic Analysis : Co-crystal structures with target proteins (e.g., kinases) to identify halogen-bonding interactions .
Q. What strategies mitigate regioselectivity challenges during triazole core functionalization?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer electrophilic substitution .
- Metal Catalysis : Pd-mediated cross-coupling (Suzuki-Miyaura) for precise aryl group installation .
- Solvent Effects : Use low-polarity solvents (toluene) to reduce competing reaction pathways .
Q. How does metabolic stability of this compound compare to analogs in preclinical models?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Half-life (t₁/₂) <30 min indicates rapid clearance .
- Structural Modifications : Replace metabolically labile groups (e.g., methylsulfanyl → trifluoromethyl) to enhance stability .
Critical Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
